molecular formula C15H12N8S B13357513 2-methyl-3-[6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-methyl-3-[6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B13357513
M. Wt: 336.4 g/mol
InChI Key: WKOYMFDABKTXFL-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system comprising two pharmacologically significant moieties: imidazo[1,2-a]pyridine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The imidazo[1,2-a]pyridine core is widely recognized for its antimicrobial, anticancer, and anti-inflammatory properties, while the triazolothiadiazole scaffold is associated with diverse bioactivities, including antimicrobial, antitumor, and enzyme inhibitory effects . The methyl group at position 2 of the imidazo[1,2-a]pyridine moiety likely improves metabolic stability and solubility .

Properties

Molecular Formula

C15H12N8S

Molecular Weight

336.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N8S/c1-8-7-10(18-17-8)14-21-23-13(19-20-15(23)24-14)12-9(2)16-11-5-3-4-6-22(11)12/h3-7H,1-2H3,(H,17,18)

InChI Key

WKOYMFDABKTXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions that incorporate various heterocyclic building blocks. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of the pyrazole and triazole intermediates, followed by their condensation with an imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and enhance safety .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

2-methyl-3-[6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-[6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound can be contextualized by comparing it to analogous derivatives reported in the literature. Below is a detailed analysis:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name / ID Core Structure Substituents Physical Properties Bioactivity References
Target Compound Imidazo[1,2-a]pyridine + Triazolothiadiazole 2-methyl (imidazo), 6-(5-methyl-1H-pyrazol-3-yl) (triazolothiadiazole) Not reported Inferred: Antimicrobial, antitumor (based on structural analogs)
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo[1,2-a]pyridine + Triazole 6-chloro, 2-methyl (imidazo); 4-methoxy-2-nitrophenyl (triazole-piperazine) Solid (mp 104–105°C) Antileishmanial (IC₅₀: 12 µM), antitrypanosomal (IC₅₀: 8 µM)
3-Pyridin-2-yl-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolothiadiazole + Pyridine 5,6,7,8-tetrahydronaphthalen-2-ylmethyl (triazolothiadiazole); pyridin-2-yl Not reported Hypothesized: CNS activity (tetralin group enhances blood-brain barrier penetration)
3-(α-Naphthylmethylene)-6-aryl Triazolothiadiazoles (e.g., 4b, 4d) Triazolothiadiazole α-naphthylmethylene; aryl/alkyl groups Solids (mp 160–180°C) Antimicrobial (MIC: 8–32 µg/mL), herbicidal (inhibition >70% at 100 ppm)
7-Methyl-2-(p-methylphenyl)imidazo[1,2-a]pyridine-3-ethylcarboxylate derivatives Imidazo[1,2-a]pyridine + Triazolothiadiazole p-methylphenyl (imidazo); ethylcarboxylate (triazolothiadiazole) Not reported Antibacterial (Gram-positive: MIC 16–64 µg/mL)

Key Observations :

Structural Flexibility vs. Bioactivity: The imidazo[1,2-a]pyridine core in the target compound differentiates it from simpler triazolothiadiazole derivatives (e.g., ). Compared to compound 8p (), which uses a triazole-piperazine side chain, the target compound’s triazolothiadiazole-pyrazole substitution may reduce steric hindrance, favoring deeper binding pocket penetration .

Substituent Effects :

  • Lipophilicity : The 5-methylpyrazole group in the target compound balances hydrophobicity better than bulky aryl groups (e.g., naphthyl in ), which could enhance cellular uptake without compromising solubility .
  • Electronic Effects : The electron-rich pyrazole ring may stabilize charge-transfer interactions with microbial enzymes or DNA, similar to the nitro group in 8p but with reduced toxicity risks .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs POCl₃-catalyzed cyclization (as in ) or phase-transfer catalysis (), methods proven efficient for triazolothiadiazole formation. This contrasts with the multi-step protocols required for piperazine-linked analogs () .

Bioactivity Trends :

  • Triazolothiadiazoles with heteroaromatic substituents (e.g., pyridine in ) show enhanced antimicrobial activity compared to aliphatic analogs. The target compound’s pyrazole group aligns with this trend .
  • Imidazo[1,2-a]pyridine derivatives with chloro or methyl substituents () exhibit superior antiparasitic and antibacterial activity, suggesting the target compound’s 2-methyl group may confer similar advantages .

Research Findings and Implications

  • Antimicrobial Potential: The triazolothiadiazole-imidazo[1,2-a]pyridine hybrid structure is structurally analogous to compounds in , which demonstrated MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli. The pyrazole substituent may further enhance Gram-negative activity .
  • Anticancer Prospects : Compounds with fused triazolothiadiazole systems (e.g., ) inhibit tumor cell proliferation via topoisomerase II inhibition. The target compound’s methylpyrazole group could modulate this mechanism with improved selectivity .
  • Toxicity Considerations : Pyrazole derivatives generally exhibit lower cytotoxicity than nitroaromatic analogs (e.g., 8p ), making the target compound a safer candidate for in vivo studies .

Biological Activity

The compound 2-methyl-3-[6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine represents a novel class of heterocyclic compounds with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo-pyridine core followed by the incorporation of pyrazole and thiadiazole moieties. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity. For instance, a common method involves cyclocondensation reactions between appropriate precursors under acidic or basic conditions.

Key Synthetic Steps:

  • Formation of Imidazo[1,2-a]pyridine : This is achieved through cyclization of 2-amino pyridine derivatives.
  • Attachment of Thiadiazole and Pyrazole Rings : These rings are introduced via nucleophilic substitution or cycloaddition reactions.

Biological Activity Overview

The biological activities of 2-methyl-3-[6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine have been explored in various studies. The compound exhibits a range of pharmacological properties including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Activity : Inhibits proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers in vitro.

Antimicrobial Activity

Research indicates that the compound shows potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values are often reported in studies to quantify this activity.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : Reported IC50 values range from 10 to 30 µM depending on the cell line.

Anti-inflammatory Effects

The compound has shown efficacy in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

Case Study 1: Anticancer Evaluation

A study evaluated the effects of the compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis.

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial properties against a panel of pathogens. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the pyrazole or thiadiazole rings can enhance potency or selectivity towards specific targets.

Key Findings:

  • Substituents on Pyrazole Ring : Methyl groups increase lipophilicity and may enhance membrane permeability.
  • Thiadiazole Variations : Alterations in the thiadiazole ring can modulate interaction with biological targets leading to improved efficacy.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what analytical techniques validate its purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of precursors (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid derivatives) with triazolo-thiadiazole intermediates. Key steps include:

  • Cyclization : Formation of the triazolo[3,4-b][1,3,4]thiadiazole core via acid-catalyzed cyclization .
  • Cross-coupling : Suzuki-Miyaura coupling to attach the imidazo[1,2-a]pyridine moiety . Purity is validated using HPLC (>95% purity threshold) and structural confirmation via 1^1H/13^{13}C NMR (e.g., methyl group signals at δ 2.5–3.0 ppm) and HRMS (mass accuracy <5 ppm) .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm for pyridine and pyrazole rings). 13^{13}C NMR confirms carbon frameworks (e.g., triazole carbons at δ 140–160 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C-S (650–700 cm1^{-1}) bonds verify heterocyclic linkages .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .

Q. What preliminary biological screening models are used to assess its activity?

Initial screens include:

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus and C. albicans) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 enzymes (e.g., 14-α-demethylase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Replace the 5-methyl group on the pyrazole with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Scaffold hopping : Compare triazolo-thiadiazole analogs with triazolothiadiazines to evaluate ring size impact on target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Bcl-2 protein’s BH3 domain) .

Q. How to resolve contradictory bioactivity data across similar derivatives?

  • Structural analysis : Compare X-ray/NMR data of active vs. inactive analogs to detect conformational differences (e.g., dihedral angles affecting target binding) .
  • In vitro vs. in vivo correlation : Assess metabolic stability (e.g., microsomal half-life) to explain discrepancies between cell-based and animal models .
  • Computational modeling : Free-energy perturbation (FEP) calculations predict binding affinity variations due to minor structural changes .

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization : Use Pd(OAc)2_2/XPhos for efficient cross-coupling (yield improvement from 45% to 72%) .
  • Solvent screening : Replace toluene with DMF in cyclization steps to enhance solubility and reduce byproducts .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) over recrystallization for higher recovery .

Q. How to design experiments for probing mechanism of action (MoA)?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Pathway analysis : RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .
  • Mutagenesis studies : Engineer point mutations in suspected target enzymes (e.g., Bcl-2) to validate binding residues .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReaction ConditionsYield (%)Purity (HPLC)
CyclizationH2_2SO4_4, 100°C, 12 h6592%
Cross-couplingPd(OAc)2_2, K2_2CO3_3, DMF, 80°C7296%
PurificationFlash chromatography (EtOAc/Hexane)8598%
Data from

Q. Table 2. Representative Bioactivity Data

Assay TypeTargetResultReference
AnticancerHeLa cellsIC50_{50} = 1.8 μM
AntifungalC. albicansMIC = 8 μg/mL
Enzyme inhibition14-α-demethylaseKi_i = 0.4 μM

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